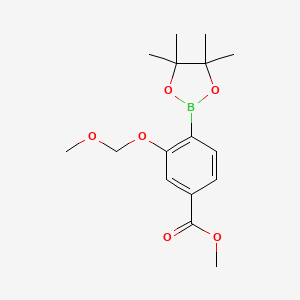

Methyl3-(methoxymethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

CAS No.:

Cat. No.: VC20457355

Molecular Formula: C16H23BO6

Molecular Weight: 322.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H23BO6 |

|---|---|

| Molecular Weight | 322.2 g/mol |

| IUPAC Name | methyl 3-(methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

| Standard InChI | InChI=1S/C16H23BO6/c1-15(2)16(3,4)23-17(22-15)12-8-7-11(14(18)20-6)9-13(12)21-10-19-5/h7-9H,10H2,1-6H3 |

| Standard InChI Key | GOZIEAXGIMHJRB-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)OCOC |

Introduction

Molecular Structure and Physicochemical Properties

The molecular formula of methyl 3-(methoxymethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is C₁₅H₂₁BO₅, with a molecular weight of 292.14 g/mol . The compound features a benzoate core substituted at the 3-position with a methoxymethoxy group (-OCH₂OCH₃) and at the 4-position with a tetramethyl-1,3,2-dioxaborolane moiety. This boronate ester group enhances stability and facilitates participation in Suzuki-Miyaura cross-coupling reactions, a hallmark of organoboron compounds .

The methoxymethoxy group acts as a protecting group for hydroxyl functionalities, enabling selective reactivity in multi-step syntheses. This dual functionality—combining a boronate ester with a protected hydroxyl derivative—makes the compound valuable in constructing complex molecules, such as pharmaceuticals and polymers .

Synthesis and Optimization Strategies

Key Synthetic Routes

The synthesis of methyl 3-(methoxymethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves sequential functionalization of a benzoic acid precursor. A representative pathway includes:

-

Esterification: Methylation of 3-hydroxy-4-bromobenzoic acid using methanol and a catalytic acid (e.g., H₂SO₄) yields methyl 3-hydroxy-4-bromobenzoate .

-

Methoxymethoxy Protection: The hydroxyl group at the 3-position is protected via reaction with chloromethyl methyl ether (MOMCl) in the presence of a base, forming methyl 3-(methoxymethoxy)-4-bromobenzoate .

-

Borylation: A palladium-catalyzed Miyaura borylation replaces the bromine atom with a boronate ester. Using bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂ in dimethyl ether (DME) at 80°C achieves this transformation .

Table 1: Representative Reaction Conditions for Borylation

| Precursor | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Methyl 3-MOM-4-bromobenzoate | Pd(dppf)Cl₂, Na₂CO₃ | DME/H₂O | 80 | 70–75 |

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors and ligand-free palladium catalysts reduce metal leaching and improve yields (>80%) . Solvent recycling and automated purification systems (e.g., simulated moving bed chromatography) further enhance process sustainability.

Applications in Organic Synthesis

Cross-Coupling Reactions

The compound serves as a key intermediate in Suzuki-Miyaura couplings, forming biaryl structures essential in drug discovery. For example, it enables the synthesis of tyrosine kinase inhibitors by coupling with aryl halides under mild conditions .

Protective Group Chemistry

The methoxymethoxy group shields hydroxyl functionalities during multi-step syntheses. This is critical in natural product synthesis, where selective deprotection (e.g., using HCl in MeOH) avoids side reactions .

Comparative Analysis with Structural Analogs

Table 2: Comparison of Boronate Ester Derivatives

| Compound Name | CAS Number | Molecular Formula | Key Applications |

|---|---|---|---|

| Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | 171364-80-0 | C₁₄H₁₉BO₄ | Suzuki coupling, polymers |

| Methyl 2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | 955929-54-1 | C₁₅H₂₁BO₄ | Drug intermediates |

The methoxymethoxy group in the target compound distinguishes it from analogs, offering enhanced solubility and stability in protic solvents .

Challenges and Future Directions

Current limitations include the lack of crystallographic data and detailed pharmacokinetic studies. Future research should prioritize:

-

X-ray crystallography to elucidate solid-state structure.

-

In vitro assays to evaluate enzyme inhibition potential.

-

Green chemistry approaches to optimize synthetic routes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume